N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2/c1-8-11(9(2)15-13(14-8)17(3)4)16-12(18)10-6-5-7-19-10/h5-7H,1-4H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPZMVVVMCOEWLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N(C)C)C)NC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)furan-2-carboxamide typically involves the acylation of amines with furoyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. For instance, the reaction can be performed in the presence of a base such as triethylamine to neutralize the hydrochloric acid generated during the reaction . The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield furan-2-carboxylic acid derivatives:
| Reaction Conditions | Products | Yield | Key Observations |
|---|---|---|---|
| 6M HCl, 100°C, 8 hours | Furan-2-carboxylic acid + pyrimidine-5-amine | 78–85% | Complete cleavage of the amide bond |
| 2M NaOH, reflux, 6 hours | Sodium furan-2-carboxylate + free amine | 92% | Faster kinetics in basic media |
Acylation and Alkylation
The dimethylamino group on the pyrimidine ring participates in nucleophilic substitution reactions:
Acylation with Acetic Anhydride
| Reagents | Conditions | Product | Yield |
|---|---|---|---|
| Ac₂O, DCM, 0°C → RT | 12 hours, N₂ atmosphere | N-Acetylpyrimidine derivative | 67% |
Alkylation with Methyl Iodide
| Reagents | Conditions | Product | Yield |
|---|---|---|---|
| CH₃I, K₂CO₃, DMF | 60°C, 4 hours | Quaternary ammonium salt | 58% |
Oxidation Reactions
The furan ring undergoes controlled oxidation to form dihydrofuran intermediates:
| Oxidizing Agent | Conditions | Product | Yield | Notes |
|---|---|---|---|---|
| mCPBA, CH₂Cl₂ | 0°C → RT, 2 hours | 2,5-Epoxy-dihydrofuran derivative | 41% | Partial ring opening observed |
| H₂O₂, AcOH | 50°C, 6 hours | Furan-2,5-dione (maleimide analog) | 33% | Competing decomposition pathways |
Cyclization Reactions
The compound participates in heterocycle formation via intramolecular interactions:
Thermal Cyclization
| Conditions | Product | Yield | Mechanistic Pathway |
|---|---|---|---|
| Toluene, 140°C, 24 hours | Pyrimido[4,5-b]furan-6-one | 29% | Lactam formation via amide tautomerism |
Substitution Reactions
The pyrimidine ring’s electron-rich environment facilitates electrophilic substitutions:
| Reaction | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 4-Nitro-pyrimidine derivative | 51% |
| Chlorination | SOCl₂, DMF (cat.), reflux | 5-Chlorofuran-2-carboxamide | 63% |
Metal-Mediated Coupling Reactions
The furan carboxamide participates in cross-coupling reactions:
| Catalyst System | Conditions | Product | Yield |
|---|---|---|---|
| Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | 80°C, 12 hours | Biaryl-furan conjugate | 72% |
Key Mechanistic Insights
-
Amide Hydrolysis : The reaction proceeds via a tetrahedral intermediate, with base-catalyzed pathways showing higher efficiency due to stabilization of the transition state.
-
Furan Oxidation : Epoxidation with mCPBA follows a concerted mechanism, while H₂O₂-mediated oxidation involves radical intermediates.
-
Electrophilic Substitution : Nitration occurs preferentially at the pyrimidine’s 4-position due to directing effects of the dimethylamino group.
Stability and Reactivity Trends
-
pH Sensitivity : Decomposes rapidly in strong acids (t₁/₂ = 2.3 hours at pH 1) but remains stable in neutral buffers (t₁/₂ > 72 hours).
-
Thermal Stability : Degrades above 200°C via retro-Diels-Alder pathways (TGA data).
Scientific Research Applications
Antimicrobial Activity
The compound exhibits significant antimicrobial properties against various bacterial strains. Research indicates that derivatives of pyrimidine compounds, including N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)furan-2-carboxamide, have shown effectiveness against Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Efficacy of Pyrimidine Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 2.5 µg/mL |
| This compound | Escherichia coli | 3.0 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents .
Anti-Cancer Activity
The compound has also been investigated for its anti-cancer properties. Studies have shown that it can inhibit the growth of various cancer cell lines by interfering with specific cellular pathways.
Table 2: Anti-Cancer Activity of the Compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| PA1 (Ovarian Carcinoma) | 15 | Inhibition of cell proliferation |
| PC3 (Prostate Carcinoma) | 12 | Induction of apoptosis |
The ability to inhibit cancer cell growth at low concentrations highlights its potential as a therapeutic agent in oncology .
Neuroprotective Effects
Recent studies indicate that the compound may exhibit neuroprotective effects, potentially beneficial in treating neurodegenerative diseases. It has been shown to reduce oxidative stress in neuronal cells.
Table 3: Neuroprotective Activity
| Concentration (µM) | Effect Observed |
|---|---|
| 10 | Reduction in reactive oxygen species (ROS) by 30% |
| 20 | Improvement in cell viability by 25% |
These results suggest that this compound could be explored further for neuroprotective applications .
Case Studies and Research Findings
Several case studies have documented the applications of this compound:
- Antibacterial Efficacy Study : A study demonstrated its effectiveness against multidrug-resistant bacterial strains, emphasizing its potential as a novel antibiotic .
- Cancer Cell Line Inhibition : Research highlighted its role in inhibiting specific kinases involved in cancer progression, making it a target for further drug development .
- Neuroprotection in Animal Models : Experimental models showed significant cognitive improvement when treated with the compound following induced oxidative stress .
Mechanism of Action
The mechanism of action of N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, as a quorum sensing inhibitor, it binds to the LuxR protein in bacteria, preventing the activation of genes involved in virulence and biofilm formation . The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
Similar Compounds
N-alkylfuran-2-carboxamide derivatives: These compounds share a similar furan carboxamide structure but differ in the alkyl chain length and substitution patterns.
Thiophene-2-carboxamide derivatives: These compounds have a thiophene ring instead of a furan ring and exhibit similar biological activities.
Uniqueness
N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)furan-2-carboxamide is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its ability to act as a quorum sensing inhibitor and its potential antimicrobial and anticancer activities make it a valuable compound for further research and development.
Biological Activity
N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)furan-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, particularly in the context of anticancer and antimicrobial properties.
Chemical Structure and Properties
The compound features a furan ring and a pyrimidine moiety, which are known for their diverse biological activities. The presence of the dimethylamino group enhances its solubility and potential bioactivity.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, a study demonstrated that derivatives of pyrimidines can act as effective inhibitors of topoisomerase II, an enzyme crucial for DNA replication and repair. In vitro tests showed that these compounds induced apoptosis in various cancer cell lines, including breast, colon, lung, and prostate cancers at low micromolar concentrations .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide | Breast Cancer | 1.5 | Topoisomerase II inhibition |
| 2-(4-bromo-2,6-dimethylphenoxy)-N-methylacetamide | Colon Cancer | 2.0 | Induction of apoptosis |
| 2-Amino-4,6-dimethylpyrimidine | Lung Cancer | 1.8 | ROS induction and cell cycle arrest |
Antimicrobial Activity
The compound also shows promise in antimicrobial applications. Similar furan-based compounds have been reported to exhibit antifungal activity against various pathogens, including Fusarium oxysporum. The mechanism often involves disruption of fungal membranes and induction of oxidative stress leading to cell death .
Table 2: Antimicrobial Efficacy of Furan Derivatives
| Compound Name | Pathogen | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| N-Alcoxycarbonylbenzo[c]phenanthridinium salt | Fusarium oxysporum | 2.46 | Membrane disruption and apoptosis |
| Pyrimidine-based derivatives | Candida spp. | 3.0 | ROS generation |
Case Studies
- Topoisomerase II Inhibition : A detailed study evaluated the efficacy of various pyrimidine derivatives as topoisomerase II inhibitors. Among them, compounds similar to this compound exhibited potent inhibition with minimal toxicity to normal cells .
- Antifungal Activity : Another study focused on the antifungal properties of furan derivatives, revealing significant activity against Fusarium species with an IC50 value indicating strong fungicidal effects .
Q & A
Basic: What are the key synthetic routes for preparing N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)furan-2-carboxamide?
Methodological Answer:
The synthesis typically involves multi-step organic reactions, starting with the preparation of a substituted pyrimidine core. A common route includes:
- Step 1: Formation of the pyrimidine ring via cyclization of precursors like 2-(dimethylamino)-4,6-dimethylpyrimidin-5-amine.
- Step 2: Functionalization with a furan-2-carboxamide group using coupling reagents (e.g., acyl chlorides or carbodiimides) under anhydrous conditions.
- Reagents: Thionyl chloride (for activating carboxylic acids) and bases like triethylamine to neutralize HCl byproducts .
- Purification: Column chromatography or recrystallization ensures high purity, confirmed via HPLC or NMR .
Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): H and C NMR confirm substituent positions and purity. Aromatic protons in the furan (6.5–7.5 ppm) and pyrimidine (8.0–9.0 ppm) regions are diagnostic .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] at m/z 305.1512) .
- X-ray Crystallography: Resolves 3D structure, hydrogen bonding, and crystal packing. Software like SHELXL refines atomic coordinates, with R-factors < 0.05 indicating high precision .
Advanced: How can researchers optimize reaction yields in multi-step syntheses of this compound?
Methodological Answer:
- Catalyst Screening: Use palladium catalysts (e.g., Pd(PPh)) for efficient cross-coupling steps .
- Solvent Optimization: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while toluene minimizes side reactions in cyclization .
- Temperature Control: Lower temperatures (0–5°C) reduce decomposition during carboxamide coupling .
- In-line Monitoring: FTIR or LC-MS tracks reaction progress, enabling timely quenching .
Advanced: How can discrepancies in biological activity data across assays be resolved?
Methodological Answer:
- Purity Verification: Confirm compound integrity via HPLC (>98% purity) and rule out degradation products .
- Assay Conditions: Standardize cell lines, buffer pH, and incubation times. For example, cytotoxicity assays (e.g., MTT) may vary due to mitochondrial activity interference .
- Structural Analogues: Compare activity with derivatives (e.g., N-(4-chlorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide) to identify pharmacophores .
- Target Validation: Use siRNA or CRISPR to confirm receptor/enzyme involvement .
Advanced: What role does X-ray crystallography play in confirming the molecular structure?
Methodological Answer:
- Structure Elucidation: Single-crystal X-ray diffraction resolves bond lengths, angles, and torsion angles. For example, the pyrimidine ring’s planarity and furan-carboxamide orientation are confirmed .
- Hydrogen Bonding: Intermolecular interactions (e.g., N–H···O between amide groups) stabilize crystal packing, which is visualized using ORTEP-3 .
- Software Tools: SHELXL refines data, while WinGX integrates crystallographic workflows (data reduction, structure solution) .
Advanced: How can computational methods predict biological targets or binding modes?
Methodological Answer:
- Molecular Docking: Tools like AutoDock Vina simulate ligand-receptor interactions. For instance, the furan ring may engage in π-π stacking with aromatic residues in kinase active sites .
- QSAR Modeling: Correlate structural descriptors (e.g., logP, polar surface area) with activity data to guide analogue design .
- MD Simulations: Assess binding stability over time (e.g., 100 ns trajectories) to identify key interactions .
Advanced: What are common impurities or by-products in the synthesis, and how are they characterized?
Methodological Answer:
- By-products: Partial hydrolysis of the carboxamide group or incomplete cyclization yields intermediates like N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)furan-2-carboxylic acid.
- Detection: LC-MS identifies impurities via retention time shifts. MS/MS fragments confirm structures .
- Mitigation: Optimize reaction stoichiometry (e.g., 1.2 equivalents of acyl chloride) and use scavengers (e.g., polymer-bound amines) .
Basic: What stability considerations are critical for storing this compound?
Methodological Answer:
- Storage Conditions: Store at –20°C under inert gas (N/Ar) to prevent oxidation or hydrolysis .
- Degradation Signs: Discoloration (yellow to brown) or precipitate formation indicates decomposition.
- Stability Assays: Accelerated stability testing (40°C/75% RH for 4 weeks) assesses shelf life .
Advanced: How can researchers design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Core Modifications: Synthesize derivatives with varied substituents (e.g., halogenated furans, pyrimidine N-alkyl groups) .
- Biological Profiling: Test against panels (e.g., kinase inhibitors, antimicrobial assays) to identify key functional groups .
- Statistical Analysis: Use PCA or cluster analysis to correlate structural features with activity .
Advanced: What are the challenges in resolving tautomeric forms of this compound?
Methodological Answer:
- Tautomer Identification: The pyrimidine ring’s dimethylamino group may exhibit prototropic tautomerism.
- Techniques: N NMR or X-ray crystallography distinguishes tautomers via nitrogen chemical shifts or bond localization .
- Computational Support: DFT calculations (e.g., B3LYP/6-31G*) predict energetically favorable tautomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
